Cas no 83830-72-2 (1,4:5,8:9,10-Trimethanoanthracene,1,4,4a,5,8,8a,9,9a,10,10a-decahydro-, (1a,4a,4ab,5a,8a,8ab,9a,9ab,10a,10ab)- (9CI))
83830-72-2 structure
Product Name:1,4:5,8:9,10-Trimethanoanthracene,1,4,4a,5,8,8a,9,9a,10,10a-decahydro-, (1a,4a,4ab,5a,8a,8ab,9a,9ab,10a,10ab)- (9CI)
CAS-Nr.:83830-72-2
MF:C17H20
MW:224.340704917908
CID:731956
PubChem ID:142708
Update Time:2025-04-19
1,4:5,8:9,10-Trimethanoanthracene,1,4,4a,5,8,8a,9,9a,10,10a-decahydro-, (1a,4a,4ab,5a,8a,8ab,9a,9ab,10a,10ab)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4:5,8:9,10-Trimethanoanthracene,1,4,4a,5,8,8a,9,9a,10,10a-decahydro-, (1a,4a,4ab,5a,8a,8ab,9a,9ab,10a,10ab)- (9CI)
- 50415-43-5
- 1,4:5,8:9,10-Trimethanoanthracene, 1,4,4a,5,8,8a,9,9a,10,10a-decahydro-(1.alpha.,4.alpha.,4a.alpha.,5.beta.,8.beta.,8a.alpha.,9.beta.,9a.alpha.,10.beta.,10a.alpha.)-
- 83830-72-2
- 1,4:5,8:9,10-Trimethanoanthracene, 1,4,4a,5,8,8a,9,9a,10,10a-decahydro-(1.alpha.,4.alpha.,4a.alpha.,5.alpha.,8.alpha.,8a.alpha.,9.alpha.,9a.beta.,10.alpha.,10a.beta.)-
- 1,4:5,8:9,10-Trimethanoanthracene, 1,4,4a,5,8,8a,9,9a,10,10a-decahydro-(1.alpha.,4.alpha.,4a.alpha.,5.alpha.,8.alpha.,8a.alpha.,9.beta.,9a.alpha.,10.beta.,10a.alpha.)-
- 1,4:5,8:9,10-Trimethanoanthracene, 1,4,4a,5,8,8a,9,9a,10,10a-decahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9beta,9aalpha,10beta,10aalpha)-
- 1,4:5,8:9,10-Trimethanoanthracene, 1,4,4a,5,8,8a,9,9a,10,10a-decahydro-(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha,9beta,9aalpha,10beta,10aalpha)-
- 87480-42-0
- 1,4:5,8:9,10-Trimethanoanthracene, 1,4,4a,5,8,8a,9,9a,10,10a-decahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9alpha,9abeta,10alpha,10abeta)-
-
- Inchi: 1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2
- InChI-Schlüssel: KVHGVQIXSZOTQM-UHFFFAOYSA-N
- Lächelt: C12CC(C3C4C=CC(C4)C13)C1C3C=CC(C3)C21
Berechnete Eigenschaften
- Genaue Masse: 224.157
- Monoisotopenmasse: 224.157
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 0
- Komplexität: 381
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- Dichte: 1.16
- Siedepunkt: 323.6°Cat760mmHg
- Flammpunkt: 125.2°C
- Brechungsindex: 1.619
1,4:5,8:9,10-Trimethanoanthracene,1,4,4a,5,8,8a,9,9a,10,10a-decahydro-, (1a,4a,4ab,5a,8a,8ab,9a,9ab,10a,10ab)- (9CI) Verwandte Literatur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
83830-72-2 (1,4:5,8:9,10-Trimethanoanthracene,1,4,4a,5,8,8a,9,9a,10,10a-decahydro-, (1a,4a,4ab,5a,8a,8ab,9a,9ab,10a,10ab)- (9CI)) Verwandte Produkte
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